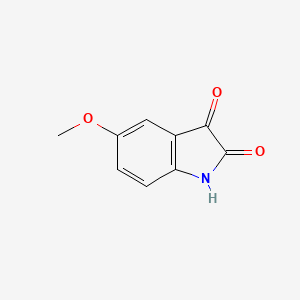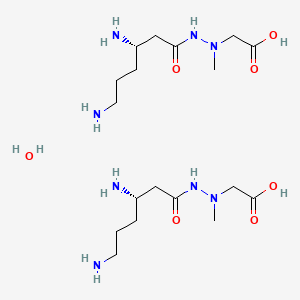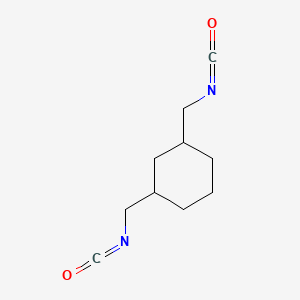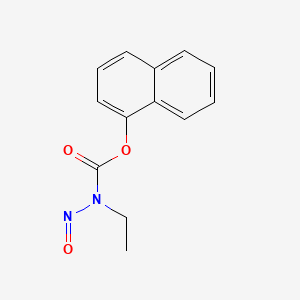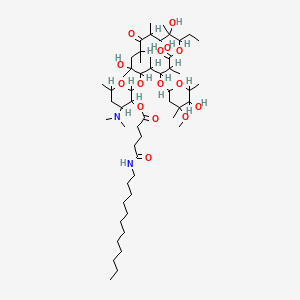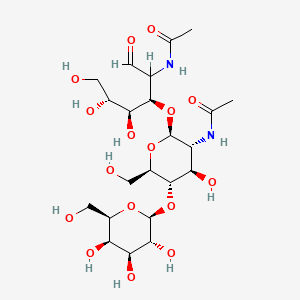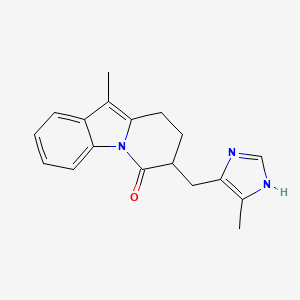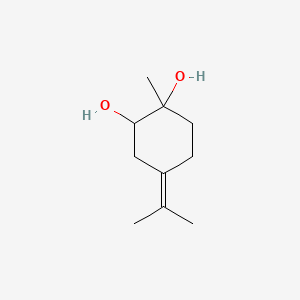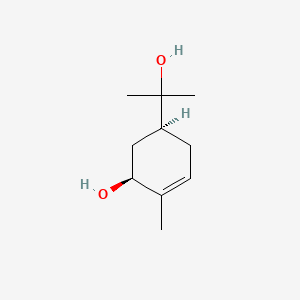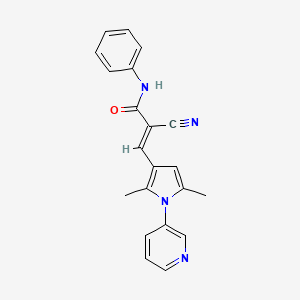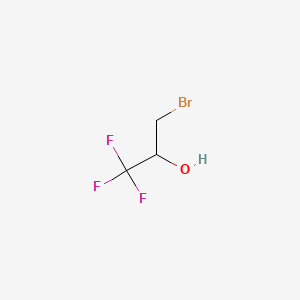
3-Bromo-1,1,1-trifluoropropan-2-ol
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoropropan-2-ol is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe . It is used in the preparation of halomethyl ketones and hydrates as fungicides .
Molecular Structure Analysis
The molecular formula of 3-Bromo-1,1,1-trifluoropropan-2-ol is C3H4BrF3O . The InChI Key is VBHIIZIQRDVGDH-UHFFFAOYNA-N . The SMILES string is OC(CBr)C(F)(F)F .Physical And Chemical Properties Analysis
3-Bromo-1,1,1-trifluoropropan-2-ol is a clear colorless to pale yellow liquid . Its assay (GC) is ≥95.0% . The refractive index is 1.3960-1.4020 @ 20°C . The boiling point is 124.5 °C . The density is 1.861 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Photodissociation Studies
BTFP is used in photodissociation studies to understand the dynamics of chemical reactions. When exposed to light at specific wavelengths, BTFP undergoes bond breaking, which is a fundamental process in photochemistry . These studies provide insights into the energy distribution and reaction mechanisms that are crucial for developing new materials and processes.
Thiol-Reactive Trifluoromethyl Probing
As a brominated saturated alcohol, BTFP acts as a thiol-reactive trifluoromethyl probe . This application is significant in biochemistry for labeling and detecting thiol-containing compounds, which are often found in enzymes and proteins.
VEGF Receptor Inhibition
BTFP derivatives have been found to inhibit the activity of the VEGF receptor, which plays a role in tumor growth and angiogenesis . This application is particularly relevant in cancer research, where controlling the VEGF pathway is a strategy for inhibiting tumor development.
Actin Filament Proliferation Inhibition
Related to its role in VEGF receptor inhibition, BTFP also affects the proliferation of actin filaments . This is important in cell biology and pharmacology, as actin is a key component of the cellular cytoskeleton, and its regulation is vital for various cellular functions.
Chemical Fixation of CO2
BTFP has been demonstrated to catalyze the chemical fixation of CO2 with epoxides to form cyclic carbonates . This application is valuable in the field of green chemistry, where the fixation of CO2 is a method for carbon capture and utilization, potentially reducing greenhouse gas emissions.
Synthesis of Halomethyl Ketones and Hydrates
BTFP is utilized in the synthesis of halomethyl ketones and hydrates, which serve as fungicides . This application is essential in agricultural chemistry, where the development of new fungicides can help protect crops from fungal diseases.
Wirkmechanismus
Target of Action
3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a brominated saturated alcohol . It primarily targets thiols, acting as a thiol-reactive trifluoromethyl probe . Thiols are sulfur-containing compounds found in many biological systems and play a crucial role in various biochemical processes.
Mode of Action
BTFP interacts with its targets (thiols) through a process known as thiol reactivity . This interaction results in changes in the chemical shift dispersion of BTFP under varying polarity conditions . The exact nature of these changes depends on the specific thiol and the environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BTFP. For instance, the polarity of the environment can affect the chemical shift dispersion of BTFP . Other factors, such as temperature, pH, and the presence of other compounds, may also influence BTFP’s action.
Eigenschaften
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIIZIQRDVGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277702 | |
| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluoropropan-2-ol | |
CAS RN |
431-34-5, 88378-50-1 | |
| Record name | 431-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88378-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




